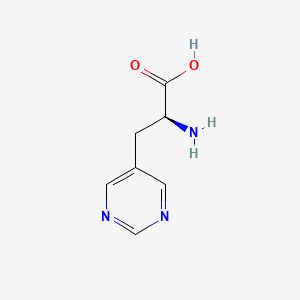(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid
CAS No.:
Cat. No.: VC16495792
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9N3O2 |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | (2S)-2-amino-3-pyrimidin-5-ylpropanoic acid |
| Standard InChI | InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m0/s1 |
| Standard InChI Key | UFURPNJIXOBVRS-LURJTMIESA-N |
| Isomeric SMILES | C1=C(C=NC=N1)C[C@@H](C(=O)O)N |
| Canonical SMILES | C1=C(C=NC=N1)CC(C(=O)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(S)-2-Amino-3-(pyrimidin-5-yl)propanoic acid features an L-alanine backbone modified at the β-position with a pyrimidin-5-yl group. The (S)-configuration at the α-carbon ensures chirality, critical for interactions in biological systems. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing its utility in molecular recognition .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₃O₂ | Calculated |
| Molecular Weight | 166.16 g/mol | Calculated |
| CAS Number | 281655-48-9 (Fmoc-protected) | |
| Purity | 97% (Fmoc derivative) | |
| SMILES | O=C(NC@@HC(O)=O)O |
The Fmoc-protected derivative (CAS 281655-48-9) is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during chain elongation . Its hydrochloride salt (CAS 1822430-71-6) has been documented with a molecular weight of 219.62 g/mol, suggesting improved solubility in polar solvents .
Synthetic Methodologies
Direct Alkylation Strategies
A common approach involves the alkylation of pyrimidine derivatives with halogenated amino acid precursors. For instance, ethyl 3-bromopropionate has been employed in phase-transfer reactions under basic conditions to introduce the propanoic acid moiety to nitrogen-containing heterocycles . This method, utilizing tetrabutylammonium hydrogensulfate as a catalyst, achieves moderate yields (~40–60%) .
Cyclization and Functionalization
Pyrido[2,3-d]pyrimidine synthesis routes, as reviewed by , provide insights into constructing fused pyrimidine systems. While these methods focus on annulated structures, analogous strategies—such as condensation of aminopyrimidines with α-keto acids—could be adapted to synthesize the target compound. For example, heating 2,4,6-triaminopyrimidine with α-acetylpropionate derivatives in diphenyl ether facilitates cyclization .
Applications in Chemical Biology
Peptide Engineering
The Fmoc-protected variant (Catalog ID: Y221839) is commercially available for SPPS, enabling the incorporation of pyrimidine motifs into peptides . Such modifications enhance peptide stability and enable interactions with nucleic acids or proteins via the pyrimidine’s aromatic surface .
Drug Discovery Precursors
Pyrimidine-containing amino acids serve as precursors for kinase inhibitors and antimicrobial agents. The hydrochloride salt (CID 138991408) has been studied for its potential bioactivity, though specific targets remain under investigation . Structural analogs in exhibit antitumor and antiviral properties, suggesting avenues for future exploration.
Research Frontiers and Challenges
Solubility Optimization
The hydrochloride salt’s development addresses the parent compound’s limited aqueous solubility, a common hurdle in drug formulation . Further salt or prodrug strategies could enhance bioavailability.
Enantioselective Synthesis
Current syntheses predominantly yield racemic mixtures. Asymmetric catalysis using chiral auxiliaries or enzymes may improve enantiomeric excess, critical for pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume